molecular formula C10H22ClNO B2797426 (R)-2-(tert-Butoxymethyl)piperidine hydrochloride CAS No. 2137099-42-2

(R)-2-(tert-Butoxymethyl)piperidine hydrochloride

Cat. No.: B2797426
CAS No.: 2137099-42-2
M. Wt: 207.74
InChI Key: YDMCFBGQLDXYSI-SBSPUUFOSA-N
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Description

®-2-(tert-Butoxymethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-Butoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with tert-butyl chloroacetate under basic conditions to form the tert-butoxymethyl derivative. This intermediate is then subjected to hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for ®-2-(tert-Butoxymethyl)piperidine hydrochloride may involve continuous flow reactions to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-2-(tert-Butoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

®-2-(tert-Butoxymethyl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(tert-Butoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(tert-Butoxymethyl)piperidine hydrochloride is unique due to its tert-butoxymethyl group, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCFBGQLDXYSI-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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